molecular formula C25H18Cl3F2N3O3S B4293957 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B4293957
M. Wt: 584.8 g/mol
InChI Key: RNVNMPYEMTUIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as chlorobenzyl, difluoromethoxy, and thiazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the scalability of the process and the cost of raw materials are important considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazinane derivatives.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-chlorophenyl)imino-3-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl3F2N3O3S/c26-16-3-1-15(2-4-16)14-33-22(34)13-21(37-24(33)32-19-7-5-17(27)6-8-19)23(35)31-18-9-11-20(12-10-18)36-25(28,29)30/h1-12,21H,13-14H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVNMPYEMTUIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl3F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 3
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-CHLOROPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

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